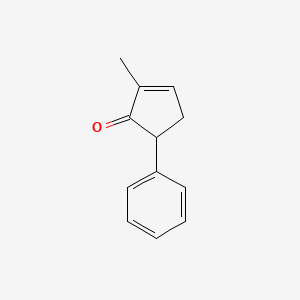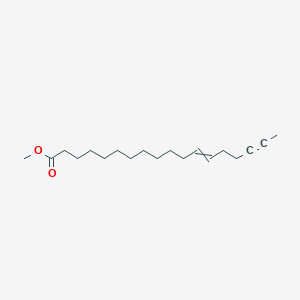![molecular formula C19H21NO4 B14547869 4-(3-Methoxyphenyl)-6-[(4-methylphenoxy)methyl]morpholin-2-one CAS No. 61974-46-7](/img/structure/B14547869.png)
4-(3-Methoxyphenyl)-6-[(4-methylphenoxy)methyl]morpholin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Methoxyphenyl)-6-[(4-methylphenoxy)methyl]morpholin-2-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a morpholine ring substituted with methoxyphenyl and methylphenoxy groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methoxyphenyl)-6-[(4-methylphenoxy)methyl]morpholin-2-one typically involves multi-step organic reactions. The initial step often includes the formation of the morpholine ring, followed by the introduction of the methoxyphenyl and methylphenoxy groups through nucleophilic substitution reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is designed to minimize waste and reduce production costs while maintaining high standards of safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
4-(3-Methoxyphenyl)-6-[(4-methylphenoxy)methyl]morpholin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
4-(3-Methoxyphenyl)-6-[(4-methylphenoxy)methyl]morpholin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3-Methoxyphenyl)-6-[(4-methylphenoxy)methyl]morpholin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Methoxyphenyl)-5-((3-methylphenoxy)methyl)-4H-1,2,4-triazole-3-thiol
- 3-(4-Methoxyphenyl)propionic acid
Uniqueness
4-(3-Methoxyphenyl)-6-[(4-methylphenoxy)methyl]morpholin-2-one is unique due to its specific substitution pattern on the morpholine ring, which imparts distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for various research applications.
Properties
CAS No. |
61974-46-7 |
|---|---|
Molecular Formula |
C19H21NO4 |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
4-(3-methoxyphenyl)-6-[(4-methylphenoxy)methyl]morpholin-2-one |
InChI |
InChI=1S/C19H21NO4/c1-14-6-8-16(9-7-14)23-13-18-11-20(12-19(21)24-18)15-4-3-5-17(10-15)22-2/h3-10,18H,11-13H2,1-2H3 |
InChI Key |
WISJPAMUYVWOCD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2CN(CC(=O)O2)C3=CC(=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


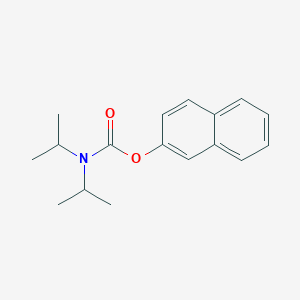


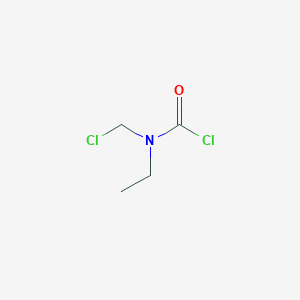
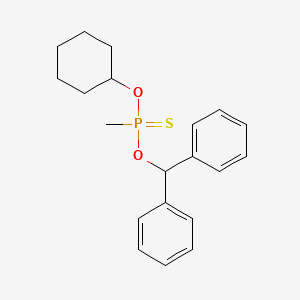


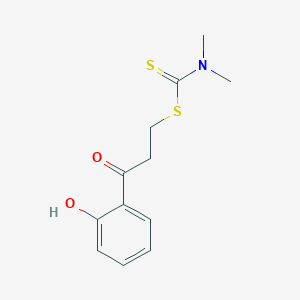
![(2R)-2-Phenyl-1,2,5,6-tetrahydro-3H-imidazo[1,2-a]imidazol-3-one](/img/structure/B14547840.png)

